![molecular formula C28H28N6O3S B2368119 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE CAS No. 893277-20-8](/img/structure/B2368119.png)
1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a piperazine ring, and a triazoloquinazoline ring. These functional groups suggest that the compound could have interesting chemical properties and potential biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions that involve the formation of the individual rings, followed by their connection through various coupling reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms, which can participate in hydrogen bonding and other interactions .Aplicaciones Científicas De Investigación
Quality Control Methods in Antimalarial Research
3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline derivatives, such as 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, are being investigated as antimalarial agents. Quality control methods for these compounds involve various analytical techniques like infrared and ultraviolet spectroscopy, liquid chromatography, potentiometric titration, and assessments of microbiological purity (Danylchenko et al., 2018).
Antimicrobial Properties
These compounds have shown potential in antimicrobial applications. Novel derivatives have been synthesized and tested for their effectiveness against various microorganisms, demonstrating promising antimicrobial activities (Bektaş et al., 2007).
Chemical Properties and Reactions
The chemical behavior of triazoloquinazoline derivatives is complex and varied. Studies on their reactions with secondary amines, nitrosation, and methylation have provided insights into their chemical properties and potential applications in various fields (Gescher et al., 1977).
Nucleophilic Reactions
Nucleophilic reactions of these compounds, such as with hydroxide ion, methanol, and various amines, have been explored. These studies have implications for understanding their reactivity and potential use in synthetic chemistry (Hamby & Bauer, 1987).
Synthesis of Betaines and Related Compounds
The preparation of triazoloquinazolinium betaines and related compounds showcases the versatility of these molecules in synthetic chemistry. Such studies contribute to the development of novel compounds with potential applications in various scientific fields (Crabb et al., 1999).
Synthesis and Reactions for Various Applications
Research into the synthesis and reactions of sulfonylmethylquinoxalines, another related compound, opens avenues for the development of new materials and drugs with diverse applications (Ibrahim et al., 1995).
Direcciones Futuras
Given the potential biological activity of compounds with similar structures, this compound could be a promising area of future research. Further studies could focus on synthesizing the compound and testing its biological activity, as well as exploring its potential uses in medicine or other fields .
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-5-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O3S/c1-19-12-13-21(18-20(19)2)38(35,36)28-27-29-26(22-8-4-5-9-23(22)34(27)31-30-28)33-16-14-32(15-17-33)24-10-6-7-11-25(24)37-3/h4-13,18H,14-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSDTBWRYXRMMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC=C6OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
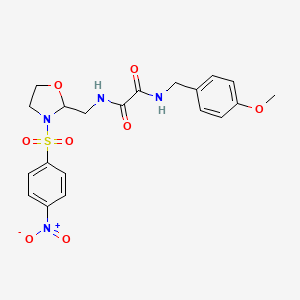

![1-(3-methoxypropyl)-9-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2368039.png)
![2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2368040.png)
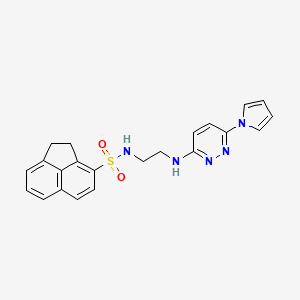
![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2368043.png)
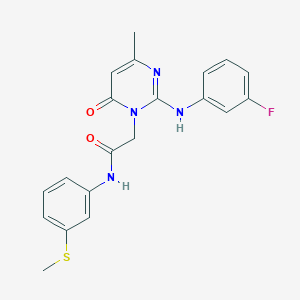
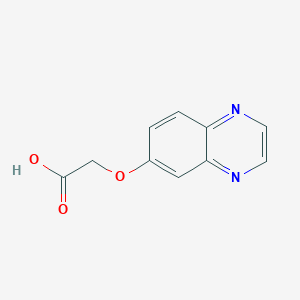
![N-[(6-Methylpyridin-3-yl)methyl]-N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2368049.png)
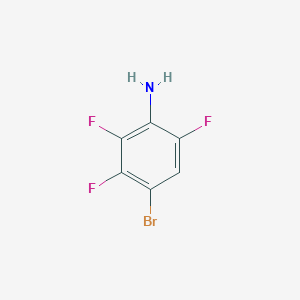
![2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2368051.png)
![2-[bis(furan-2-ylmethyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2368052.png)
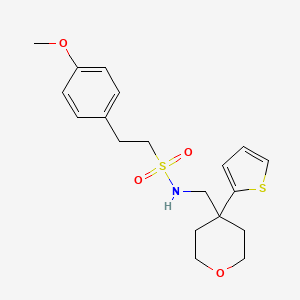
![1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2368058.png)
